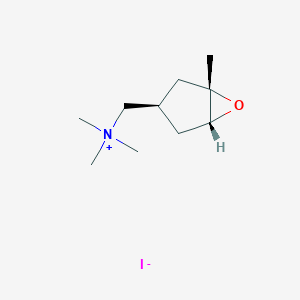
Obhm-Me3N
Descripción general
Descripción
Obhm-Me3N is a quaternary ammonium compound with the molecular formula C18H18N2O5 and a molecular weight of 297.18 g/mol. This compound is known for its unique bicyclic structure, which includes an oxabicyclohexane ring. It is primarily used in scientific research and is not intended for human therapeutic applications or veterinary use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Obhm-Me3N typically involves the reaction of a bicyclic precursor with a methylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
This would include the use of industrial-grade solvents and reagents, as well as specialized equipment to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Obhm-Me3N undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the bicyclic ring.
Reduction: Reduced forms of the compound, often involving the removal of oxygen atoms.
Substitution: Substituted ammonium compounds with various nucleophiles.
Aplicaciones Científicas De Investigación
Obhm-Me3N has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: Investigated for its interactions with biological membranes and receptors.
Medicine: Explored for its potential as a muscarinic receptor ligand, particularly in studies related to the muscarinic subsite.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of Obhm-Me3N involves its interaction with muscarinic receptors. The compound binds to the muscarinic subsite, a specific region on the receptor that interacts with ligands. This interaction is believed to involve donor-acceptor hydrogen bonding. The presence of an epoxide group in the molecule does not significantly affect the binding affinity to M2 and M3 muscarinic receptor subtypes.
Comparación Con Compuestos Similares
Similar Compounds
- Obhm-Me3N iodide
- This compound chloride
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of an oxabicyclohexane ring. This structural feature distinguishes it from other quaternary ammonium compounds and contributes to its specific interactions with muscarinic receptors.
Propiedades
IUPAC Name |
trimethyl-[[(1S,3R,5R)-1-methyl-6-oxabicyclo[3.1.0]hexan-3-yl]methyl]azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO.HI/c1-10-6-8(5-9(10)12-10)7-11(2,3)4;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1/t8-,9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSWHKJNBJLTEJ-RIHXGJNQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CC1O2)C[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C[C@H]1O2)C[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936160 | |
| Record name | N,N,N-Trimethyl(1-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)methanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159700-34-2 | |
| Record name | Obhm-Me3N | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159700342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyl(1-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)methanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B221833.png)


![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)


![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)

![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)



![5-bromo-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B222074.png)
